11-Mercaptoundecanamide

Surface Science Atomic Force Microscopy (AFM) Self-Assembled Monolayers

11-Mercaptoundecanamide (CAS: 139041-92-2) is a linear, bifunctional alkanethiol with the molecular formula C₁₁H₂₃NOS. It is a solid at room temperature, with a melting point range of 88-94°C.

Molecular Formula C11H23NOS
Molecular Weight 217.37 g/mol
Cat. No. B15088466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Mercaptoundecanamide
Molecular FormulaC11H23NOS
Molecular Weight217.37 g/mol
Structural Identifiers
SMILESC(CCCCCS)CCCCC(=O)N
InChIInChI=1S/C11H23NOS/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H2,12,13)
InChIKeyLBHLMQVBCVDGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Mercaptoundecanamide for SAM-Based Surface Functionalization: Technical Specifications and Baseline Procurement Data


11-Mercaptoundecanamide (CAS: 139041-92-2) is a linear, bifunctional alkanethiol with the molecular formula C₁₁H₂₃NOS . It is a solid at room temperature, with a melting point range of 88-94°C . The compound's defining feature is the combination of a terminal thiol (-SH) group for strong chemisorption onto metal surfaces (e.g., gold) and a terminal primary amide (-C(O)NH₂) group, which provides a specific, non-ionic, and hydrogen-bonding-capable functionality for subsequent surface modification . This architecture is the basis for its primary use in forming well-ordered, functional self-assembled monolayers (SAMs) .

Why Generic Substitution Fails: Terminal Group-Specific Interfacial Properties of 11-Mercaptoundecanamide SAMs


The terminal functional group of an alkanethiol SAM dictates the surface's physicochemical properties, and thus its performance in a given application, which is why 11-mercaptoundecanamide cannot be generically substituted with its closest structural analogs like 11-mercaptoundecanoic acid (11-MUA) or 11-mercapto-1-undecanol. A switch from an amide to a carboxylic acid or hydroxyl group fundamentally alters critical surface characteristics, including wettability, adhesion force, and the nature of intermolecular interactions. For instance, amide-terminated SAMs exhibit distinct adhesion forces compared to methyl- or hydroxyl-terminated SAMs [1], and amide derivatives have been specifically utilized to control protein adsorption in a way that differs from other functional groups . The following quantitative evidence demonstrates precisely how these differences manifest, providing a data-driven rationale for selecting 11-mercaptoundecanamide over its in-class alternatives.

Quantitative Evidence Guide: Direct Comparative Data for 11-Mercaptoundecanamide vs. Closest Analogs


Adhesion Force Quantification: Amide vs. Hydroxyl and Methyl-Terminated SAMs

An AFM study directly compared the adhesion forces between a COO⁻-Ca²⁺ functionalized tip and three different SAM surfaces on gold: an amide-functionalized SAM formed from N-methyl-11-mercaptoundecanamide, a hydroxyl-terminated SAM (10-mercapto-1-decanol), and a methyl-terminated SAM (1-decanethiol) [1]. The amide-terminated surface exhibited an intermediate adhesion force, providing a distinct and quantifiable alternative to the other common terminal groups [1].

Surface Science Atomic Force Microscopy (AFM) Self-Assembled Monolayers Adhesion Forces

Mixed SAM Formation: Facilitating Metal Intercalation for Hybrid Monolayers

A study demonstrated the use of 11-mercaptoundecanamide (11-MUA) to fabricate mixed thiolate SAMs that allow for the intercalation of porphyrin molecules, a property not directly achieved with 11-mercaptoundecanoic acid without prior activation . The resulting surfaces were characterized by STM, confirming the formation of nm-scale uniform and stable SAMs with simultaneously exposed amide groups and metal centers . This approach is described as enabling the fabrication of hybrid monolayers without the need for vacuum deposition or lithography .

Surface Chemistry Scanning Tunneling Microscopy (STM) Mixed Self-Assembled Monolayers Molecular Electronics

Ink for Janus-SAM Microcontact Printing: Dual-Substrate Versatility

A phosphonate derivative of 11-mercaptoundecanamide, N-(3-diethylphosphatoxy)propyl-11-mercaptoundecanamide (PPMA), has been demonstrated as an effective ink for microcontact printing (μCP) to create Janus-SAMs on both gold and titanium oxide surfaces using the same polydimethylsiloxane (PDMS) stamp [1]. This dual-substrate compatibility is a notable advantage over many other alkanethiol inks, which are often specific to a single substrate type. The process allows for stepwise hydrolysis to reveal multiple functionalities, which is not a standard feature of simpler analogs [2].

Microcontact Printing (μCP) Janus Self-Assembled Monolayers Surface Patterning Gold and Titanium Oxide

Purity and Form Availability: Procurement Options for Advanced Applications

For applications demanding ultra-high purity, such as molecular electronics or advanced sensor fabrication, 11-mercaptoundecanamide is commercially available in purities up to 99.999% (5N), as well as in submicron and nanopowder forms [1]. This level of purity is a critical specification for minimizing impurities that can act as charge traps or defect sites in electronic devices. While a standard research grade of 97% is widely available , the availability of these higher-purity grades and specialized forms differentiates it from more common, lower-purity thiols often used for general monolayer studies.

Material Specification High Purity Compounds Procurement Nanomaterials

Data-Driven Application Scenarios for 11-Mercaptoundecanamide Based on Comparative Evidence


Precise Tuning of Surface Adhesion in AFM-Based Force Spectroscopy

Researchers requiring a surface with an intermediate adhesion force for atomic force microscopy (AFM) studies can select 11-mercaptoundecanamide to form a SAM on a gold substrate. As evidenced by direct AFM measurements [1], this provides an adhesion force of 6.3 nN, which is quantitatively distinct from the stronger hydroxyl (8.9 nN) and weaker methyl (4.5 nN) surfaces. This allows for the creation of model surfaces with well-defined, moderate interaction potential, which is valuable for studying phenomena such as protein-surface interactions or colloid adhesion where tuning the interaction strength is critical.

Streamlined Fabrication of Hybrid Monolayers for Molecular Electronics and Catalysis

For applications involving the integration of porphyrins or other functional molecules into SAMs on gold, 11-mercaptoundecanamide offers a direct, one-step intercalation route . This avoids the multi-step activation and coupling procedures typically required for carboxylic acid-terminated SAMs like those formed from 11-mercaptoundecanoic acid. The resulting hybrid monolayer, characterized by uniform nm-scale features, is directly applicable to the development of surface-based catalysts, sensors, and molecular electronic devices where the co-presentation of organic and metal centers is desired .

Versatile Microcontact Printing of Patterned Surfaces on Multiple Substrates

The phosphonate derivative of 11-mercaptoundecanamide, PPMA, serves as a versatile ink for microcontact printing (μCP) to create patterned Janus-SAMs on both gold and titanium oxide surfaces using a single PDMS stamp [2]. This dual-substrate compatibility streamlines the fabrication process for devices that integrate both materials, such as certain biosensors or microfluidic platforms. The ability to subsequently hydrolyze the SAM to reveal multiple functionalities further expands its utility for creating complex, spatially-defined surface chemistries [3].

Ultra-High Purity Requirement for Charge Transport Studies in Molecular Electronics

In studies of charge transport by tunneling across SAMs, where even trace impurities can dominate the measured electronic properties, the procurement of 11-mercaptoundecanamide at 99.999% (5N) purity is a critical advantage [4]. This high-purity form minimizes the presence of defect sites and charge traps, enabling more accurate 'wave function engineering' experiments and improving the reproducibility of device characteristics in molecular-scale electronics research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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